- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,

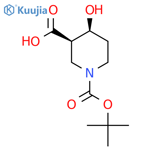

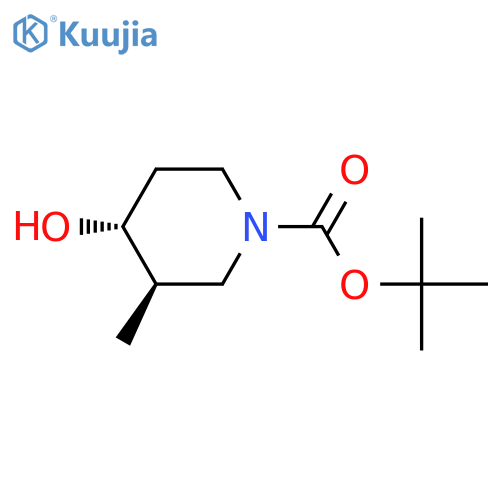

Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

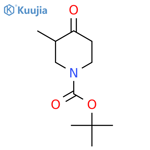

955028-90-7 structure

Nome do Produto:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

N.o CAS:955028-90-7

MF:C11H21NO3

MW:215.289343595505

MDL:MFCD18791216

CID:4661796

PubChem ID:69093057

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate

- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-

- trans-1-Boc-3-methylpiperidin-4-ol

- SB22055

- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol

- (3R,4S)-rel-1-Boc-3-met

- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)

- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

- AS-52772

- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- P15605

- cis-1-Boc-4-hydroxy-3-methylpiperidine

- trans-1-Boc-4-hydroxy-3-methylpiperidine

- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine

- D79504

- MFCD18791216

- CS-0047862

- 955028-93-0

- EN300-211885

- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol

- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- AKOS025396267

- 1290191-92-2

- 955028-90-7

- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine

- EN300-317930

- SCHEMBL4560509

-

- MDL: MFCD18791216

- Inchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

- Chave InChI: PSDMSGJMWVMEMV-RKDXNWHRSA-N

- SMILES: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 215.15214353g/mol

- Massa monoisotópica: 215.15214353g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 2

- Complexidade: 235

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.4

- Superfície polar topológica: 49.8

Propriedades Experimentais

- Densidade: 1.1±0.1 g/cm3

- Ponto de ebulição: 301.4±35.0 °C at 760 mmHg

- Ponto de Flash: 136.1±25.9 °C

- Pressão de vapor: 0.0±1.4 mmHg at 25°C

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317930-0.05g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.05g |

$86.0 | 2023-09-05 | |

| Enamine | EN300-317930-0.25g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.25g |

$184.0 | 2023-09-05 | |

| Enamine | EN300-317930-10.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 10.0g |

$1363.0 | 2023-02-24 | |

| eNovation Chemicals LLC | Y1130380-5g |

trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |

955028-90-7 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | T705663-50mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 50mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T705663-10mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB463601-5 g |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |

955028-90-7 | 5g |

€1,152.00 | 2022-03-01 | ||

| eNovation Chemicals LLC | D587694-5G |

tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 97% | 5g |

$990 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |

955028-90-7 | 97% | 50g |

¥ 33,673.00 | 2023-04-12 | |

| Enamine | EN300-317930-1.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 1g |

$0.0 | 2023-06-07 |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Referência

- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt

Referência

- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt

Referência

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C

Referência

- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials

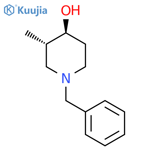

- trans-1-Benzyl-3-methyl-piperidin-4-ol

- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid

- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate

- rac-(3R,4R)-3-methylpiperidin-4-ol

- Iodomesitylene Diacetate

- Di-tert-butyl dicarbonate

- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Literatura Relacionada

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Produtos relacionados

- 1807006-99-0(3-Bromo-6-fluoro-2-hydroxymandelic acid)

- 1072951-40-6(2-(Ethoxycarbonyl)-4-fluorophenylboronic Acid)

- 2138276-91-0(4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde)

- 1538194-98-7(4-(2-methoxypyridin-3-yl)butan-2-ol)

- 862699-26-1(2-Amino-4-chloro-6-fluorophenol)

- 2229370-58-3(3-(1,1-difluoroethyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 55749-98-9(Bombesin (8-14) acetate salt H-Trp-Ala-Val-Gly-His-Leu-Met-NH2 acetate salt)

- 2137779-78-1(4-Oxazolecarboxylic acid, 5-[(phenylamino)methyl]-)

- 313553-50-3(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-butoxybenzamide)

- 2172218-55-0(2-4-(sulfanylmethyl)phenoxyacetonitrile)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureza:99%/99%

Quantidade:5g/1g

Preço ($):945.0/249.0